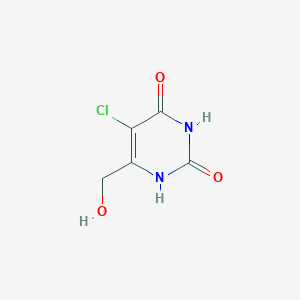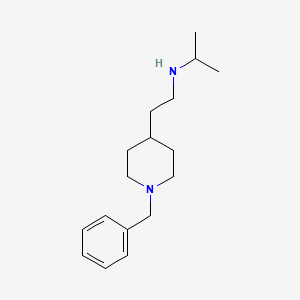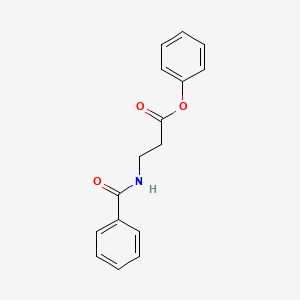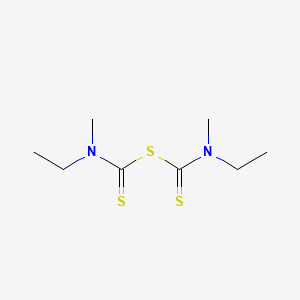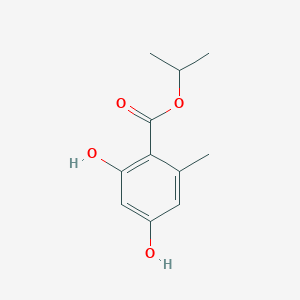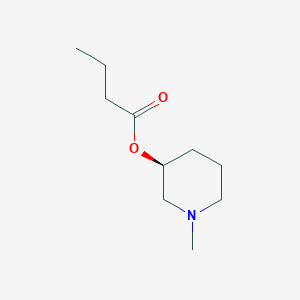
(3S)-1-Methyl-3-piperidinyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-1-Methyl-3-piperidinyl butyrate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-Methyl-3-piperidinyl butyrate typically involves the esterification of (3S)-1-Methyl-3-piperidinol with butyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-1-Methyl-3-piperidinyl butyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
(3S)-1-Methyl-3-piperidinyl butyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3S)-1-Methyl-3-piperidinyl butyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
N-Boc piperazine derivatives: These include tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate.
Uniqueness
(3S)-1-Methyl-3-piperidinyl butyrate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
335162-97-5 |
|---|---|
Formule moléculaire |
C10H19NO2 |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
[(3S)-1-methylpiperidin-3-yl] butanoate |
InChI |
InChI=1S/C10H19NO2/c1-3-5-10(12)13-9-6-4-7-11(2)8-9/h9H,3-8H2,1-2H3/t9-/m0/s1 |
Clé InChI |
KWCXBLLZBQWZBD-VIFPVBQESA-N |
SMILES isomérique |
CCCC(=O)O[C@H]1CCCN(C1)C |
SMILES canonique |
CCCC(=O)OC1CCCN(C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


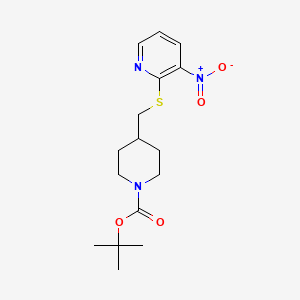
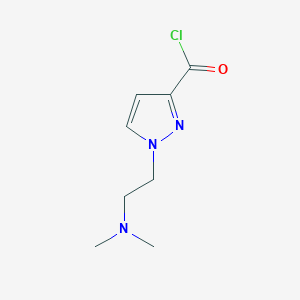
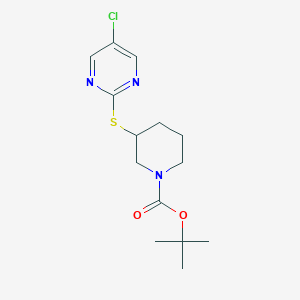
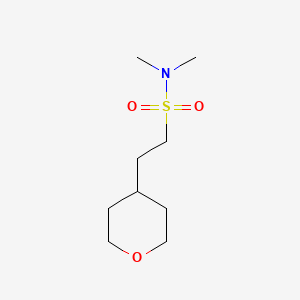
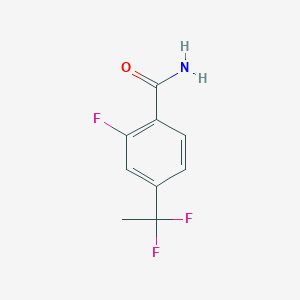
![Methyl 5-amino-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13974664.png)
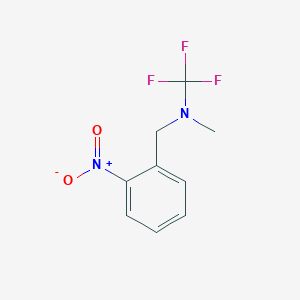
![6-(2-Aminoethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13974677.png)
![(S)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13974679.png)
